

Application Notes: Quantification of Nicotinamide Adenine Dinucleotide (NADH) Using Microplate Readers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nadh*

Cat. No.: *B1200552*

[Get Quote](#)

Introduction

Nicotinamide adenine dinucleotide (NAD) is a pivotal coenzyme present in all living cells. It exists in two forms: an oxidized form (NAD⁺) and a reduced form (**NADH**). The NAD⁺/**NADH** ratio is a critical indicator of the cellular redox state and plays a fundamental role in various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[1][2] The quantification of NAD⁺ and **NADH** levels is essential for researchers in numerous fields, including metabolism, cell signaling, and drug development, to understand cellular health, disease states, and the effects of therapeutic interventions.[3]

This document provides detailed protocols for quantifying **NADH** and the NAD⁺/**NADH** ratio in biological samples using commercially available assay kits with a microplate reader. The methodologies covered include both colorimetric and fluorometric detection methods.

Assay Principles

Modern **NADH** assay kits primarily rely on an enzymatic cycling reaction to amplify the signal, allowing for sensitive detection.[4][5] In this reaction, a specific enzyme uses **NADH** to reduce a probe, which then generates a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the amount of **NADH** in the sample.[4][5]

To measure the NAD⁺/**NADH** ratio, samples are split into two aliquots. One aliquot is used to measure the total NAD⁺ and **NADH** content. In the second aliquot, either NAD⁺ or **NADH** is selectively decomposed before the assay. For **NADH** measurement, NAD⁺ is typically decomposed by heating the sample in an acidic solution, while for NAD⁺ measurement, **NADH** is decomposed under basic conditions.[4][6][7] By subtracting the **NADH** level from the total NAD⁺/**NADH** level, the NAD⁺ concentration can be determined, and the ratio calculated.

Experimental Protocols

I. General Sample Preparation

Proper sample preparation is crucial for accurate results. Enzymes present in cell and tissue lysates can rapidly consume **NADH**, so deproteinization is a critical step.[6][7]

A. Cell Samples (Adherent or Suspension)

- Harvest the required number of cells (typically $1-5 \times 10^6$ cells per assay).[5]
- Wash the cells with cold PBS.
- Centrifuge to pellet the cells and discard the supernatant.[5]
- Resuspend the cell pellet in the provided **NADH**/NAD Extraction Buffer (typically 400-500 μ L).[5][8]
- Homogenize the cells on ice using a sonicator or by performing two freeze/thaw cycles.[7][9]
- To deproteinize the sample, filter the lysate through a 10 kDa spin column.[5][6][7]
- The collected flow-through is ready for the assay or for the differential decomposition of NAD⁺ and **NADH**.

B. Tissue Samples

- Weigh approximately 20 mg of tissue and wash with cold PBS.[10][11]
- Homogenize the tissue in 400 μ L of **NADH**/NAD Extraction Buffer on ice using a Dounce homogenizer.[10]

- Centrifuge at 10,000-14,000 x g for 5-10 minutes at 4°C to remove insoluble material.[\[10\]](#)[\[12\]](#)
- Collect the supernatant and deproteinize using a 10 kDa spin filter.[\[10\]](#)
- The collected flow-through can be used for the assay.

II. Protocol for Measuring Total NAD and NADH

This protocol provides a general procedure for measuring the total concentration of NAD and NADH.

- Prepare Standards: Reconstitute the **NADH** or NAD⁺ standard as per the kit instructions to create a stock solution (e.g., 1 mM).[\[13\]](#) Perform serial dilutions using the assay buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 μM).
- Sample Loading: Add 50 μL of each standard and the prepared sample extracts into separate wells of a 96-well microplate.[\[4\]](#)[\[6\]](#)
- Reaction Initiation: Reconstitute the enzyme mix and developer/probe as per the kit manual to create the Reaction Mixture. Add 50-100 μL of the Reaction Mixture to each well.[\[4\]](#)[\[6\]](#)[\[10\]](#)
- Incubation: Incubate the plate at room temperature, protected from light. Incubation times can vary from 15 minutes to 4 hours depending on the kit.[\[4\]](#)[\[10\]](#)[\[13\]](#)
- Measurement: Read the output on a microplate reader.
 - Colorimetric Assays: Measure absorbance at ~450 nm.[\[4\]](#)[\[10\]](#)
 - Fluorometric Assays: Measure fluorescence at Ex/Em = 530-570 nm / 590-600 nm.[\[6\]](#)[\[13\]](#)

III. Protocol for Measuring NADH and the NAD⁺/NADH Ratio

To determine the NAD⁺/**NADH** ratio, the concentrations of both total NAD (NAD_t = NAD⁺ + **NADH**) and **NADH** must be measured.

- Sample Splitting: Prepare two aliquots of each sample extract. One will be used for measuring total NAD (NAD_t), and the other for measuring **NADH**.

- **NADH Measurement (NAD⁺ Decomposition):**
 - To the aliquot designated for **NADH** measurement, add an acidic solution (e.g., 0.1 N HCl) or heat the samples to 60°C for 30 minutes. This will decompose NAD⁺.[\[4\]](#)[\[6\]](#)[\[10\]](#)
 - Neutralize the sample with a basic solution or the assay buffer as per the kit instructions. [\[4\]](#)[\[6\]](#)
- Assay Procedure:
 - Follow the steps outlined in Protocol II for both the untreated (for NADt) and the treated (for **NADH**) samples.
- Calculation:
 - Calculate the concentrations of NADt and **NADH** in your samples using the standard curve.
 - Calculate the NAD⁺ concentration: $[NAD^+] = [NADt] - [NADH]$.
 - Calculate the NAD⁺/**NADH** ratio.

Data Presentation

Table 1: Typical Microplate Reader Settings

Assay Type	Parameter	Wavelength (nm)
Colorimetric	Absorbance	450 [4] [8] [10]
Fluorometric	Excitation	530 - 570 [6] [7] [13]
Emission	590 - 600 [6] [7] [13]	
Absorbance (Alternative)	Absorbance (NADH direct)	340 [14] [15]

Table 2: Example **NADH** Standard Curve Data (Colorimetric Assay at 450 nm)

NADH Concentration (μM)	Absorbance (OD 450 nm) - Blank
0	0.000
10	0.152
20	0.301
40	0.598
60	0.885
80	1.150
100	1.420

Table 3: Comparison of Assay Methods

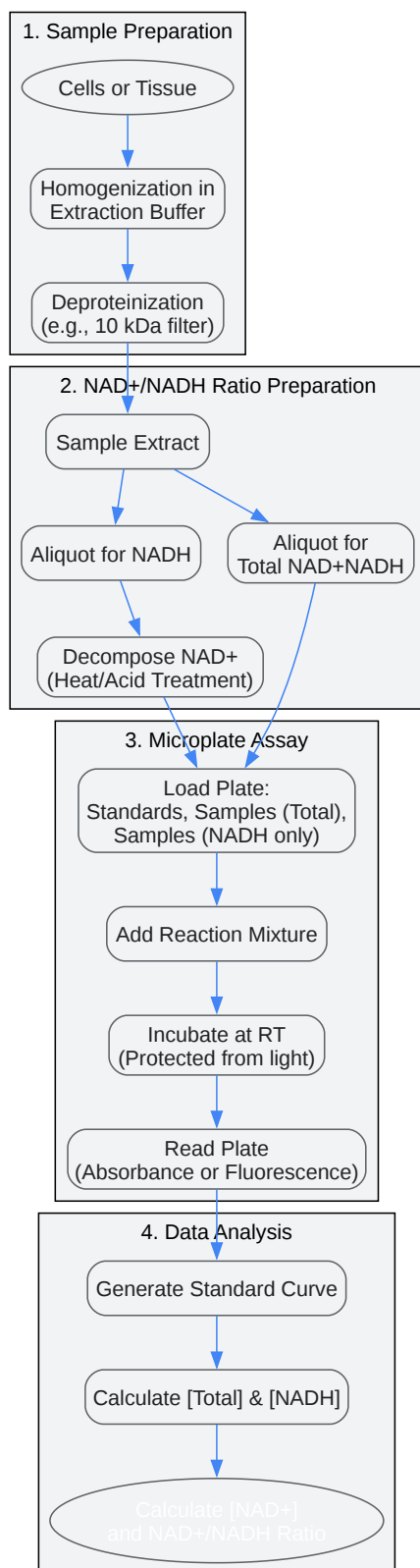
Feature	Colorimetric Assay	Fluorometric Assay
Principle	Measures change in absorbance	Measures change in fluorescence
Sensitivity	Lower (micromolar range)	Higher (nanomolar to picomolar range) [13]
Throughput	High	High
Instrumentation	Spectrophotometric microplate reader	Fluorometric microplate reader
Interference	Potential for interference from colored compounds in the sample	Less interference from sample background [13]

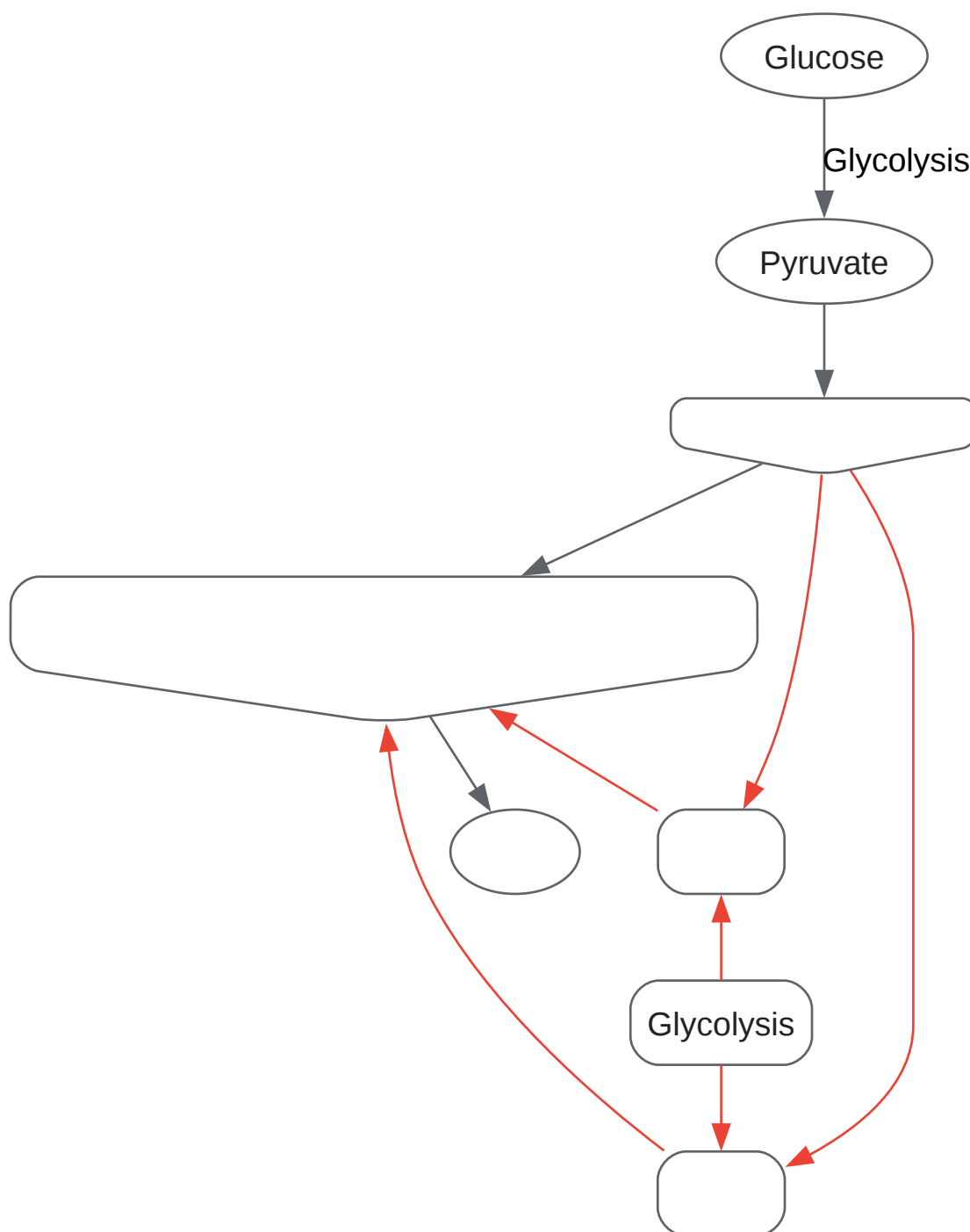
Visualizations



[Click to download full resolution via product page](#)

Caption: Principle of a typical enzymatic cycling **NADH** assay.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biogot.com [biogot.com]
- 2. arexbio.com [arexbio.com]
- 3. researchgate.net [researchgate.net]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. NAD⁺/NADH Assay Kit | ABIN5067559 [antibodies-online.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. NAD⁺/NADH Assay Kit (Fluorometric) | ABIN5067573 [antibodies-online.com]
- 8. cohesionbio.com [cohesionbio.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. abcam.com [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. abcam.com [abcam.com]
- 14. tandfonline.com [tandfonline.com]
- 15. agilent.com [agilent.com]
- To cite this document: BenchChem. [Application Notes: Quantification of Nicotinamide Adenine Dinucleotide (NADH) Using Microplate Readers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200552#nadh-assay-kit-protocols-for-microplate-readers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com